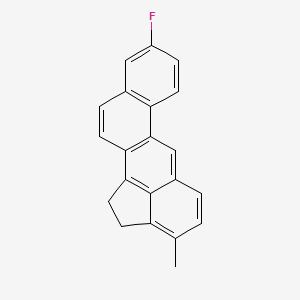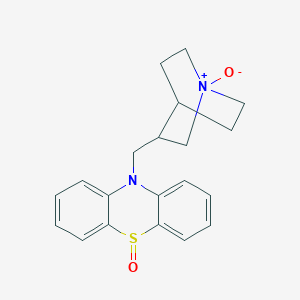
4-(4-chlorobutyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-chlorobutyl)piperidine is an organic compound that belongs to the class of piperidines, which are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a 4-chlorobutyl group attached to the piperidine ring. Piperidines are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals and other bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobutyl)piperidine typically involves the reaction of piperidine with 1-chloro-4-bromobutane under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the bromine atom by the piperidine nitrogen. The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability, safety, and efficiency. The use of flow reactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can further enhance the sustainability of the production process.
化学反应分析
Types of Reactions
4-(4-chlorobutyl)piperidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 4-chlorobutyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of a wide range of derivatives.
Oxidation: The piperidine ring can be oxidized to form piperidone derivatives, which are valuable intermediates in the synthesis of pharmaceuticals.
Reduction: The compound can undergo reduction reactions to form saturated derivatives, which may exhibit different biological activities.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO at moderate to high temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions to achieve oxidation of the piperidine ring.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Major Products Formed
Nucleophilic Substitution: The major products are substituted piperidines with various functional groups replacing the chlorine atom.
Oxidation: Piperidone derivatives are the primary products of oxidation reactions.
Reduction: Saturated piperidine derivatives are formed as a result of reduction reactions.
科学研究应用
4-(4-chlorobutyl)piperidine has a wide range of applications in scientific research, including:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and natural products.
Biology: The compound is used in the development of bioactive molecules that target specific biological pathways, such as neurotransmitter receptors and ion channels.
Medicine: this compound derivatives have been investigated for their potential therapeutic applications, including as analgesics, antipsychotics, and anticancer agents.
Industry: The compound is employed in the production of specialty chemicals and materials, such as polymers and surfactants.
作用机制
The mechanism of action of 4-(4-chlorobutyl)piperidine and its derivatives depends on their specific molecular targets and pathways. For example, some derivatives may act as agonists or antagonists of neurotransmitter receptors, modulating the activity of these receptors and influencing neuronal signaling. Others may inhibit enzymes involved in key metabolic pathways, leading to therapeutic effects in diseases such as cancer or neurodegenerative disorders.
相似化合物的比较
4-(4-chlorobutyl)piperidine can be compared with other similar compounds, such as:
Piperidine: The parent compound, which lacks the 4-chlorobutyl group, and is widely used as a building block in organic synthesis.
4-(4-chlorophenyl)piperidine: A derivative with a phenyl group instead of a butyl group, which exhibits different chemical and biological properties.
4-(4-bromobutyl)piperidine: A similar compound with a bromine atom instead of chlorine, which may undergo different reactions and exhibit distinct reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
4-(4-chlorobutyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18ClN/c10-6-2-1-3-9-4-7-11-8-5-9/h9,11H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCKWYVPFBPFBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
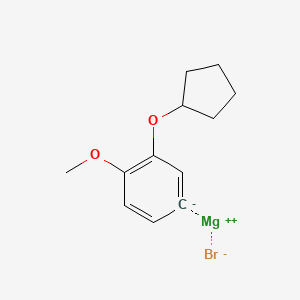
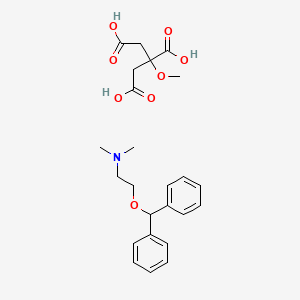
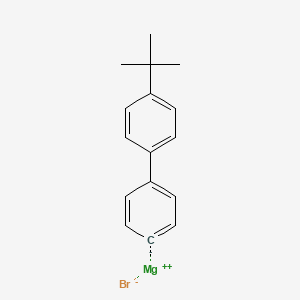
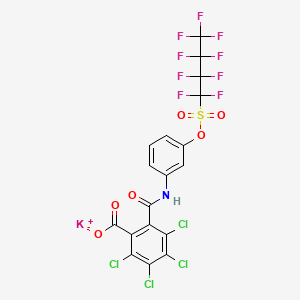


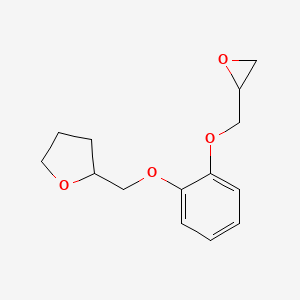

![(4R)-4-[(3R,5S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13415319.png)

![(6aS,11aS)-3-methoxy-2-(3-methylbut-2-en-1-yl)-6H-[1]benzofuro[3,2-c][1]benzopyran-6a,9(11aH)-diol](/img/structure/B13415326.png)
